molecular formula C11H19NO8 B606046 Betaine L-ascorbate CAS No. 18312-58-8

Betaine L-ascorbate

Cat. No.: B606046
CAS No.: 18312-58-8
M. Wt: 293.27
InChI Key: GFEOHZQDQDLTSZ-RXSVEWSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betaine L-ascorbate is a compound formed by the combination of betaine and L-ascorbic acid (vitamin C). Betaine, also known as trimethylglycine, is a naturally occurring compound found in various plants and animals. L-ascorbic acid is a potent antioxidant widely recognized for its role in collagen synthesis, immune function, and as a cofactor for various enzymatic reactions. The combination of these two compounds results in a synergistic effect, enhancing the stability and bioavailability of L-ascorbic acid.

Preparation Methods

Comparison with Similar Compounds

Betaine L-ascorbate can be compared with other similar compounds, such as:

Ascorbyl Glucoside: Ascorbyl glucoside is a stable derivative of L-ascorbic acid that is commonly used in skincare products for its antioxidant properties. Unlike this compound, ascorbyl glucoside is more stable in aqueous solutions but may have lower bioavailability .

Sodium Ascorbyl Phosphate: Sodium ascorbyl phosphate is another derivative of L-ascorbic acid that is used in cosmetic formulations. It is known for its stability and ability to penetrate the skin, but it may not provide the same synergistic effects as this compound .

Ascorbyl Palmitate: Ascorbyl palmitate is a fat-soluble form of L-ascorbic acid that is used in both dietary supplements and skincare products. It offers good stability and bioavailability but may not be as effective in aqueous formulations compared to this compound .

Properties

IUPAC Name

carboxymethyl(trimethyl)azanium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6.C5H11NO2/c7-1-2(8)5-3(9)4(10)6(11)12-5;1-6(2,3)4-5(7)8/h2,5,7-10H,1H2;4H2,1-3H3/t2-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEOHZQDQDLTSZ-RXSVEWSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CC(=O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18312-58-8
Record name L-Ascorbic acid, ion(1-), 1-carboxy-N,N,N-trimethylmethanaminium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18312-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betaine L-ascorbate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018312588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betaine L-ascorbate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.351
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAINE L-ASCORBATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7DLK74S5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.